lumateperone Tosylate

Catalog No.
S001989
CAS No.
1187020-80-9
M.F
C31H36FN3O4S
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lumateperone Tosylate

CAS Number

1187020-80-9

Product Name

lumateperone Tosylate

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

ITI-722; ITI722; ITI 722; ITI-007; ITI007; ITI 007; Lumateperone, Caplyta

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Description

The exact mass of the compound lumateperone Tosylate is 393.2216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lumateperone tosylate is a novel compound derived from lumateperone, a second-generation antipsychotic approved for the treatment of schizophrenia. It exhibits a unique receptor binding profile, modulating the activity of neurotransmitters such as glutamate, serotonin, and dopamine, which are critical in the pathophysiology of schizophrenia. The chemical formula for lumateperone tosylate is C31H36FN3O4SC_{31}H_{36}FN_{3}O_{4}S, with a molecular weight of approximately 565.7 g/mol . This compound is characterized by its ability to alleviate both positive and negative symptoms of schizophrenia, making it distinct from traditional antipsychotics that often have significant side effects .

  • Lumateperone's mechanism of action is still under investigation, but it's believed to work by modulating the activity of several key neurotransmitters in the brain, including serotonin, dopamine, and glutamate [].
  • Unlike some other antipsychotics, it has minimal activity on other receptors, potentially leading to fewer side effects [].
  • Lumateperone is generally well-tolerated, with a lower risk of metabolic side effects compared to some other antipsychotics [].
  • However, common side effects include fatigue, somnolence, headache, and nausea [].
  • It carries a black box warning from the FDA regarding increased mortality in elderly patients with dementia-related psychosis [].

Neuroscience Research

Lumateperone tosylate interacts with several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. Researchers are interested in understanding how it modulates these systems and how this might influence brain function []. Studies are conducted using in vitro (cell-based) and in vivo (animal) models to investigate these mechanisms.

Psychiatric Research

A significant area of research focuses on schizophrenia, a chronic mental illness. Lumateperone tosylate is being investigated as a potential treatment for schizophrenia due to its effects on the neurotransmitter systems implicated in the disorder [, ]. Clinical trials assess its efficacy and safety in managing symptoms and improving quality of life for patients with schizophrenia.

Medicinal Chemistry

Lumateperone tosylate's structure and properties make it a valuable tool in medicinal chemistry research. Scientists can use it as a starting material or reference compound to develop new drugs with similar or improved therapeutic profiles []. This involves studying how modifications to the molecule affect its interactions with biological targets.

Pharmacology Research

Pharmacological research explores lumateperone tosylate's interactions with other drugs, receptors, and enzymes. This helps scientists understand its potential side effects and how it might be combined with other medications for treatment purposes []. Additionally, researchers investigate how the body absorbs, distributes, metabolizes, and excretes lumateperone tosylate, which is important for determining appropriate dosing strategies.

Animal Studies

Preclinical studies using animal models are crucial for assessing the efficacy and safety of lumateperone tosylate before human trials. These studies evaluate the drug's effects on behavior, physiology, and potential toxicity []. They also help researchers understand how the drug is absorbed, distributed, metabolized, and excreted in living organisms.

Involving multiple intermediates. The synthesis typically starts with the preparation of ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate. This intermediate undergoes several transformations including hydrogenation and condensation reactions to yield lumateperone tosylate. Notably, the process involves careful control of conditions to optimize yield and purity .

Lumateperone tosylate demonstrates a multifaceted mechanism of action. It selectively binds to dopamine D2 receptors while also influencing serotonin and glutamate pathways. This dual action allows it to effectively target both the positive symptoms (such as hallucinations) and negative symptoms (such as apathy) associated with schizophrenia. Studies indicate that lumateperone has a favorable safety profile with minimal off-target effects compared to other antipsychotics .

Lumateperone tosylate is primarily utilized in the treatment of schizophrenia. Its unique pharmacological profile allows it to address both the cognitive deficits and mood disturbances associated with this mental illness. Additionally, ongoing research explores its potential applications in other psychiatric disorders due to its modulatory effects on neurotransmitter systems .

Interaction studies have shown that lumateperone tosylate is metabolized by cytochrome P450 3A4 enzymes, producing active metabolites that contribute to its therapeutic effects. It exhibits high plasma protein binding (approximately 97.4%), which influences its distribution and efficacy . Understanding these interactions is crucial for predicting potential drug-drug interactions in clinical settings.

Lumateperone tosylate shares similarities with other antipsychotic medications but stands out due to its unique receptor binding profile and lower incidence of side effects. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AripiprazolePartial agonist at dopamine D2 receptorsUnique partial agonist activity
PaliperidoneDopamine D2 antagonistActive metabolite from risperidone
ClozapineMultiple receptor antagonistEffective for treatment-resistant schizophrenia
RisperidoneDopamine D2 antagonistEffective for both positive and negative symptoms

Lumateperone's ability to modulate glutamate alongside dopamine and serotonin sets it apart from these compounds, potentially offering a more balanced therapeutic effect with fewer adverse reactions .

The retrosynthetic analysis of lumateperone tosylate reveals a complex tetracyclic framework that requires strategic disconnection to identify efficient synthetic pathways [1]. The core structure consists of a fused pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline system with specific stereochemical requirements at the 6bR,10aS configuration [2]. Three distinct retrosynthetic approaches have been developed, each offering different advantages in terms of scalability and overall efficiency [1].

The original retrosynthetic strategy employed 3,4-dihydroquinoxalin-2(1H)-one as the starting material, utilizing a nitrosation-Fischer indole synthesis sequence [1]. This approach, while pioneering, suffered from poor scalability and low overall yields of approximately 23% [1]. The strategy required chiral high-performance liquid chromatography separation at the final stage, rendering it unsuitable for industrial-scale production [25].

A subsequent improved approach utilized 2-bromophenylhydrazine hydrochloride as the starting material, implementing an enhanced Fischer indole synthesis methodology [1] [7]. This strategy demonstrated improved overall yields of 33% and introduced the use of S-(+)-mandelic acid for chiral resolution, eliminating the need for expensive chromatographic separation [1]. The approach showed moderate scalability potential with demonstration at the 300-gram scale [1].

The most recent retrosynthetic analysis has focused on a reductamination-palladium cyclization strategy, maintaining 2-bromophenylhydrazine hydrochloride as the starting material while optimizing reaction conditions and intermediate handling [1]. This approach has achieved overall yields of 65% over nine synthetic steps, representing a significant improvement in efficiency [1]. The strategy demonstrates excellent scalability potential with successful implementation at the 20-gram scale and clear pathways for kilogram-scale production [1].

RouteStarting MaterialKey StrategyOverall Yield (%)StepsScalabilityChiral Resolution
Original Route3,4-Dihydroquinoxalin-2(1H)-oneNitrosation-Fischer Indole2312PoorChiral HPLC
Improved Route (Sun et al.)2-Bromophenylhydrazine HClImproved Fischer Indole3310ModerateS-(+)-Mandelic acid
New Route (Current Study)2-Bromophenylhydrazine HClReductamination-Pd Cyclization659GoodS-(+)-Mandelic acid

The retrosynthetic analysis demonstrates the evolution of synthetic strategy from low-yielding academic routes to practical industrial processes [1] [25]. The key strategic elements include early introduction of stereochemical control, efficient construction of the tetracyclic framework, and optimization of functional group transformations [1].

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of lumateperone tosylate proceeds through several critical intermediates, each requiring specific reaction conditions and purification protocols [1]. The initial intermediate, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10), is prepared through Fischer indole synthesis between 2-bromophenylhydrazine hydrochloride and 4,4-piperidinediol hydrochloride in ethanol at 65-75°C [1]. This transformation proceeds with 91% yield and establishes the core indole framework [1].

The subsequent reduction of compound 10 to 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (11) employs methanesulfonic acid and triethylsilane at 30-40°C [1]. This reductive process achieves 89% yield on kilogram scale and produces the cis-fused ring system essential for subsequent transformations [1]. The reaction mechanism involves selective reduction of the aromatic ring under strongly acidic conditions, with triethylsilane serving as the hydride source [1].

The chiral resolution of compound 11 using S-(+)-mandelic acid in methanol represents a critical stereoselective step [1] [7]. The process operates at 40-50°C and yields the S-mandelate salt (11-MA) in 41% isolated yield with greater than 99% enantiomeric excess [1]. The diastereomeric salt formation relies on hydrogen bonding interactions between the mandelic acid and the basic nitrogen centers of the pyrido[4,3-b]indole core [13] [15].

The ethyl carboxylate formation from compound 11-MA proceeds through treatment with ethyl chloroformate in tetrahydrofuran at room temperature [1]. This transformation yields compound 12 in 94% isolated yield with greater than 99% purity [1]. The reaction mechanism involves nucleophilic attack of the secondary amine on the chloroformate, followed by elimination of hydrogen chloride [1].

IntermediateYield (%)Purity (%)Melting Point (°C)Enantiomeric Excess (%)Scale Demonstrated
Compound 10 (6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl)9197.5N/AN/A50 L
Compound 11 (6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole)8999.0109.6-114.9Racemic50 L
Compound 11-MA (S-mandelate salt)4199.3215.6-218.2>9950 L
Compound 12 (Ethyl carboxylate)9499.6144.8-147.3>9950 L
Compound 16-HCl (Tetracyclic core)8598.9N/A>9920 L
Lumateperone (Free base)9198.1N/A>9920 L
Lumateperone Tosylate7199.3N/A>9920 g

The reductamination reaction represents a novel approach for introducing the methylaminoethyl side chain [1]. Compound 12 is treated with (2,2-dimethoxyethyl)methylamine in trifluoroacetic acid and triethylsilane at 30-35°C [1]. This transformation proceeds through initial formation of an iminium intermediate, followed by selective reduction to yield compound 19 [1]. The reaction demonstrates good functional group tolerance and proceeds with high stereochemical fidelity [1].

The palladium-catalyzed cyclization step employs palladium(II) acetate and DavePhos ligand in toluene at 90-100°C [1]. This transformation constructs the final tetracyclic framework through intramolecular aryl-amination, yielding compound 15 in 71% yield [1]. The reaction mechanism involves oxidative addition of palladium to the aryl bromide, coordination of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [1].

The final ester hydrolysis proceeds under acidic conditions using concentrated hydrochloric acid at 90-100°C for 18 hours [1]. This transformation yields the tetracyclic core 16-HCl in 85% yield with 98% purity after crystallization from isopropanol [1]. The hydrochloride salt formation provides improved handling characteristics and crystallization properties compared to the free base [1].

Tosylation Strategies and Salt Formation Kinetics

The formation of lumateperone tosylate represents the final step in the synthetic sequence and requires careful optimization of reaction conditions to achieve high yield and purity [1] [8]. The tosylation process involves treatment of lumateperone free base with p-toluenesulfonic acid monohydrate in ethyl acetate at 5-10°C [1]. This salt formation proceeds through acid-base neutralization, resulting in protonation of the tertiary amine nitrogen and formation of the tosylate counterion [1].

The kinetics of tosylation are influenced by several factors including solvent choice, temperature, and stoichiometry [8] [11]. Ethyl acetate provides optimal solvent properties, offering good solubility for both reactants while promoting crystallization of the product [1]. The reaction temperature of 5-10°C ensures controlled precipitation and minimizes side reactions [1]. The process achieves 71% isolated yield with greater than 99% purity by high-performance liquid chromatography analysis [1].

Alternative tosylation strategies have been investigated to optimize the salt formation process [8] [11]. Direct tosylation in isopropyl acetate was initially employed but suffered from poor scalability and moderate yields of 53% [1]. The formation of crystalline form A using various organic solvents demonstrated improved polymorphic control but required extended reaction times of 0.5-30 hours [26]. Ditosylate formation using 1,4-dioxane and heptane solvent mixtures showed promise for creating specific crystal forms but added complexity to the purification process [11].

MethodSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Crystal FormScalability
Direct Tosylationi-PrOAcRoom temperatureN/A53N/AForm APoor
Crystalline Form AVarious organic solvents18-280.5-30Variable>95Polymorphic formsModerate
Ditosylate Formation1,4-Dioxane/Heptane0-55-8Variable>95Form F1Good
Current MethodEtOAc5-10171>99MonotosylateExcellent

The salt formation kinetics follow second-order behavior, with the rate dependent on both lumateperone and p-toluenesulfonic acid concentrations [27]. The reaction proceeds rapidly at low temperatures, with complete conversion achieved within one hour under optimized conditions [1]. The crystallization kinetics are controlled by nucleation and crystal growth processes, with stirring and temperature control playing critical roles in determining final crystal morphology [13].

The solid-state characterization of lumateperone tosylate reveals specific crystalline forms with distinct X-ray powder diffraction patterns [28] [31]. The monotosylate form demonstrates characteristic peaks at 4.2, 6.3, 10.4, 14.6, and 18.7 degrees two theta [31]. The crystal structure exhibits monoclinic symmetry with space group C2 and unit cell parameters a = 15.5848(10) Å, b = 6.0700(4) Å, c = 31.3201(14) Å, and β = 96.544(5)° [28].

The optimization of tosylation conditions has focused on maximizing yield while maintaining product quality and process efficiency [1] [8]. The current method represents a significant improvement over earlier approaches, achieving excellent scalability and consistent product quality [1]. The process demonstrates robustness across different batch sizes and has been successfully implemented at multi-gram scale [1].

Diastereomeric Resolution Techniques for Enantiopure Production

The production of enantiopure lumateperone tosylate requires efficient diastereomeric resolution techniques to achieve the required 6bR,10aS stereochemistry [1] [13]. The resolution process employs S-(+)-mandelic acid as the chiral resolving agent, forming diastereomeric salts with distinct solubility properties [1] [15]. This approach represents a significant advancement over chromatographic methods, offering superior scalability and cost-effectiveness for industrial production [2].

The mechanism of diastereomeric resolution relies on the formation of hydrogen-bonded complexes between the chiral resolving agent and the racemic substrate [13] [16]. S-(+)-mandelic acid interacts preferentially with the (4aS,9bR)-enantiomer of compound 11 through multiple hydrogen bonding interactions involving the hydroxyl and carboxyl groups of mandelic acid and the nitrogen centers of the pyrido[4,3-b]indole core [15] [16]. The resulting diastereomeric salts exhibit significantly different solubilities in methanol, enabling efficient separation through selective crystallization [1].

The resolution process operates at 40-50°C in methanol, with S-(+)-mandelic acid added as a solution to achieve homogeneous conditions [1]. The temperature is then gradually reduced to promote crystallization of the less soluble diastereomer [1]. The process achieves 41% resolution efficiency with greater than 99% enantiomeric excess, representing excellent stereochemical control [1]. The high enantiomeric excess is maintained throughout subsequent synthetic transformations, ensuring the final product meets stereochemical requirements [1].

Resolving AgentSolventTemperature (°C)Resolution Efficiency (%)Enantiomeric Excess (%)Recovery ProcessScale CompatibilityDiastereomer Ratio
S-(+)-Mandelic acidMethanol40-5041>99FiltrationKilogram1:1
R-(-)-Mandelic acidToluene/Acetone25N/A>95CrystallizationLaboratory1:1
Tartaric acidEthanol25-30N/AVariableCrystallizationLaboratory1:1
Various chiral acidsVariousVariable30-70VariableCrystallizationVariableVariable

The optimization of resolution conditions has focused on maximizing both yield and enantiomeric excess while maintaining process robustness [13] [16]. Solvent selection plays a critical role, with methanol providing optimal solubility characteristics for both the substrate and resolving agent [1] [15]. Temperature control during crystallization affects both the rate of crystal formation and the selectivity of the resolution process [13].

Alternative resolving agents have been investigated to improve resolution efficiency and reduce costs [16] [17]. R-(-)-mandelic acid demonstrated comparable stereochemical selectivity but with reversed enantiomer preference [15]. Tartaric acid derivatives showed promise for specific applications but generally provided lower resolution efficiency [16]. The screening of various chiral acids revealed that carboxylic acid functionality combined with additional hydrogen bonding capability provides optimal resolution performance [16].

The scale-up of diastereomeric resolution has been successfully demonstrated at kilogram scale, with consistent stereochemical outcomes maintained across different batch sizes [1] [7]. The process exhibits excellent reproducibility and has been validated through multiple manufacturing campaigns [1]. The recovery of the resolving agent through acid-base treatment enables cost-effective operation and minimizes waste generation [16].

The kinetics of diastereomeric salt formation follow complex nucleation and crystal growth mechanisms [13]. The initial formation of hydrogen-bonded complexes in solution precedes the nucleation step, which determines the selectivity of the crystallization process [13]. Crystal growth rates affect the final purity and yield of the resolved material, with controlled cooling rates providing optimal results [13].

Purity

>98% (chemical purity); > 98%(optical purity). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

565.24105597 g/mol

Monoisotopic Mass

565.24105597 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JIE88N006O

Wikipedia

Lumateperone tosylate

FDA Medication Guides

Caplyta
Lumateperone Tosylate
CAPSULE;ORAL
INTRA-CELLULAR
06/28/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Vyas P, Hwang BJ, Brašić JR. An evaluation of lumateperone tosylate for the treatment of schizophrenia. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1695778. [Epub ahead of print] PubMed PMID: 31790322.
2: Krogmann A, Peters L, von Hardenberg L, Bödeker K, Nöhles VB, Correll CU. Keeping up with the therapeutic advances in schizophrenia: a review of novel and emerging pharmacological entities. CNS Spectr. 2019 Aug;24(S1):38-69. doi: 10.1017/S109285291900124X. PubMed PMID: 31482779.
3: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.
4: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.
5: Ahmed M, Malik M, Teselink J, Lanctôt KL, Herrmann N. Current Agents in Development for Treating Behavioral and Psychological Symptoms Associated with Dementia. Drugs Aging. 2019 Jul;36(7):589-605. doi: 10.1007/s40266-019-00668-7. Review. PubMed PMID: 30957198.
6: Kumar B, Kuhad A, Kuhad A. Lumateperone: a new treatment approach for neuropsychiatric disorders. Drugs Today (Barc). 2018 Dec;54(12):713-719. doi: 10.1358/dot.2018.54.12.2899443. Review. PubMed PMID: 30596390.
7: Vanover KE, Davis RE, Zhou Y, Ye W, Brašić JR, Gapasin L, Saillard J, Weingart M, Litman RE, Mates S, Wong DF. Dopamine D(2) receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology. 2019 Feb;44(3):598-605. doi: 10.1038/s41386-018-0251-1. Epub 2018 Oct 26. PubMed PMID: 30449883; PubMed Central PMCID: PMC6333832.
8: Jankowska A, Wesolowska A, Pawlowski M, Chlon-Rzepa G. Multi-Target-Directed Ligands Affecting Serotonergic Neurotransmission for Alzheimer's Disease Therapy: Advances in Chemical and Biological Research. Curr Med Chem. 2018;25(17):2045-2067. doi: 10.2174/0929867324666170529122802. Review. PubMed PMID: 28554324.
9: Citrome L. Emerging pharmacological therapies in schizophrenia: what's new, what's different, what's next? CNS Spectr. 2016 Dec;21(S1):1-12. doi: 10.1017/S1092852916000729. Review. PubMed PMID: 28044942.

Explore Compound Types